4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
The compound “4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a complex organic molecule. It contains several functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), an oxo group (=O), and a benzo[f][1,4]oxazepine-3,5(2H,4H)-dione group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the chloro group via a halogenation reaction, and the oxo group via an oxidation reaction . The benzo[f][1,4]oxazepine-3,5(2H,4H)-dione group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with multiple sites for potential hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could undergo nucleophilic substitution reactions, the chloro group could undergo elimination or substitution reactions, and the oxo group could undergo reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by its polarity, its melting and boiling points by the strength of intermolecular forces, and its reactivity by the presence of reactive functional groups .Scientific Research Applications
Improved Glucose Tolerance and Insulin Release
The research by Schnur and Morville (1986) on oxazolidinediones, including compounds with structural similarities to the specified chemical, demonstrated improved glucose tolerance in rats and potentiation of insulin release without causing hypoglycemia below normal fasting levels. The study explored the effects of substituent variations on phenyl rings and oxazolidinedione cores, providing insights into structure-activity relationships in medicinal chemistry Schnur & Morville, 1986.
Heterocyclic Liquid Crystals
Yeap, Mohammad, and Osman (2010) synthesized a series of heterocyclic compounds, including oxazepine derivatives, demonstrating their thermal and mesomorphic behaviors. These compounds showed high phase transition temperatures and potential for application in liquid crystal technology, indicating the versatility of oxazepine cores in material science Yeap, Mohammad, & Osman, 2010.
Synthesis and Characterization of Phthalazinone Derivatives
Mahmoud et al. (2012) detailed the synthesis of several phthalazinone derivatives, including compounds with benzoxazepine cores. This research provides valuable information on synthetic routes and spectral characterizations, offering a basis for further exploration of such compounds in drug discovery and development Mahmoud et al., 2012.
Asymmetric Synthesis of Optically Active Compounds
Mukaiyama, Takeda, and Fujimoto (1978) developed a method for synthesizing highly optically active β-substituted alkanoic acids using oxazepine derivatives as intermediates. This work showcases the potential of oxazepine cores in asymmetric synthesis, contributing to the field of chiral drug development Mukaiyama, Takeda, & Fujimoto, 1978.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-15-7-6-11(19)8-13(15)14(21)9-20-17(22)10-25-16-5-3-2-4-12(16)18(20)23/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNONVSHAVJTKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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